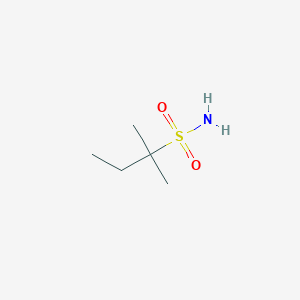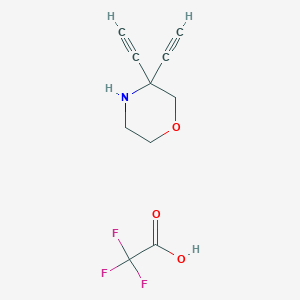
3,3-Diethynylmorpholine; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethynylmorpholine; trifluoroacetic acid: is a chemical compound with the following properties:
IUPAC Name: 3,3-diethynylmorpholine 2,2,2-trifluoroacetate
CAS Number: 2613385-76-3
Molecular Weight: 249.19 g/mol
Méthodes De Préparation
Synthetic Routes:: The synthetic route for 3,3-diethynylmorpholine involves the reaction of morpholine with acetylene in the presence of a suitable catalyst. The reaction proceeds via alkyne addition to the morpholine ring.
Reaction Conditions::Reagents: Morpholine, acetylene
Catalyst: Typically a metal-catalyzed system (e.g., palladium or copper)
Solvent: Organic solvents (e.g., tetrahydrofuran, dichloromethane)
Temperature: Room temperature to mild heating
Industrial Production:: While there isn’t extensive industrial-scale production of this compound, it is synthesized in research laboratories for specific applications.
Analyse Des Réactions Chimiques
3,3-Diethynylmorpholine can undergo various reactions:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the alkyne group can yield the corresponding alkene.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products: Aldehydes, carboxylic acids, and substituted morpholine derivatives.
Applications De Recherche Scientifique
3,3-Diethynylmorpholine finds applications in:
Chemistry: As a building block for organic synthesis and functionalization.
Biology: Used in bioconjugation and labeling studies.
Medicine: Investigated for potential drug development due to its unique structure.
Industry: Limited applications in specialty chemicals.
Mécanisme D'action
The exact mechanism of action is context-dependent. its alkyne functionality allows for click chemistry reactions, making it useful for bioorthogonal labeling and drug conjugation.
Comparaison Avec Des Composés Similaires
While 3,3-Diethynylmorpholine is relatively unique due to its specific alkyne substitution pattern, similar compounds include:
- Ethynylmorpholine
- Propargylmorpholine
Propriétés
Formule moléculaire |
C10H10F3NO3 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
3,3-diethynylmorpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h1-2,9H,5-7H2;(H,6,7) |
Clé InChI |
DSYZDTXQHCYWHN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(COCCN1)C#C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
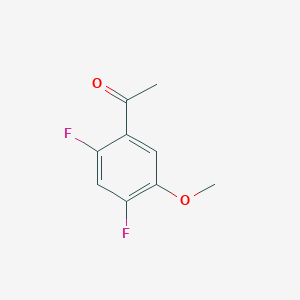
![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
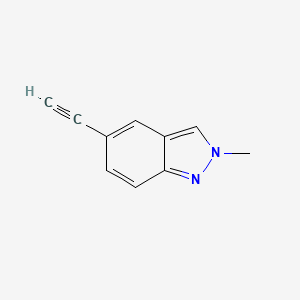
![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)
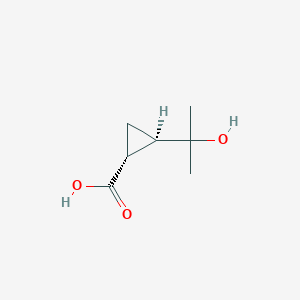
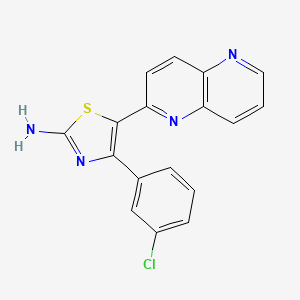


![(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoicacid](/img/structure/B13515200.png)

![[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13515207.png)
![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
